molecular formula C7H8ClFN2 B1314038 4-Fluorobenzamidine Hydrochloride CAS No. 456-14-4

4-Fluorobenzamidine Hydrochloride

Cat. No.: B1314038
CAS No.: 456-14-4
M. Wt: 174.60 g/mol
InChI Key: JQDATBKJKUWNGA-UHFFFAOYSA-N
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Description

4-Fluorobenzamidine Hydrochloride is a white crystalline solid . It is used as a pharmaceutical intermediate and is useful in organic synthesis .


Molecular Structure Analysis

The empirical formula of this compound is C7H8ClFN2 . Its molecular weight is 174.60 .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid . Its empirical formula is C7H8ClFN2 and its molecular weight is 174.60 .

Scientific Research Applications

Corrosion Inhibition and Biocidal Action

4-Fluorobenzamidine Hydrochloride has been explored for its corrosion inhibition properties and biocidal action. In a study, derivatives of fluorophenyl-2,2′-bichalcophenes, including 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine, demonstrated significant inhibition of corrosion on carbon steel surfaces in hydrochloric acid. This compound exhibited a 98% inhibition efficiency at a specific concentration, showcasing its potential as a corrosion inhibitor. Additionally, these compounds possess biocidal properties against bacteria responsible for microbial influenced corrosion (MIC), highlighting their dual functionality in both protecting metal surfaces from corrosion and combating bacterial growth (Abousalem, Ismail, & Fouda, 2019).

Charge Density Analysis in Molecular Crystals

Another study focused on the charge density distribution in molecular crystals, specifically examining compounds like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide. Through high-resolution X-ray diffraction data, the research analyzed Cl···F and F···F intermolecular interactions, providing insights into the polarization effects and interaction nature within these molecular structures. This research contributes to the understanding of molecular interactions in crystalline materials, which is crucial for designing new materials with desired physical and chemical properties (Hathwar & Row, 2011).

Novel Antagonist for Neurotransmission Studies

In the field of neuroscience, derivatives of this compound have been utilized in the study of serotonin neurotransmission. For instance, [18F]p-MPPF, a radiolabeled antagonist, has been developed for positron emission tomography (PET) studies to investigate the serotonergic neurotransmission system. This compound allows for the non-invasive exploration of 5-HT1A receptors in the brain, facilitating research on neurological disorders and the effects of therapeutic interventions (Plenevaux et al., 2000).

Anti-inflammatory and Analgesic Agents

Research into novel 4-fluorobenzamide-based derivatives has identified promising anti-inflammatory and analgesic agents with enhanced gastric tolerability and COX-inhibitory activity. These compounds have shown significant effectiveness in preclinical models, indicating potential for the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) (Halim et al., 2021).

Safety and Hazards

4-Fluorobenzamidine Hydrochloride is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

4-Fluorobenzamidine Hydrochloride has been used in the development of 2D/3D mixed perovskite solar cells . This suggests potential future applications in the field of renewable energy.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluorobenzamidine Hydrochloride involves the reaction of 4-Fluorobenzoic acid with ammonium hydroxide followed by reaction with hydrochloric acid.", "Starting Materials": [ "4-Fluorobenzoic acid", "Ammonium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-Fluorobenzoic acid in ammonium hydroxide and heat the mixture to 80-90°C for 2-3 hours.", "Step 2: Cool the mixture to room temperature and filter the precipitated product.", "Step 3: Wash the product with water and dry it under vacuum.", "Step 4: Dissolve the product in hydrochloric acid and heat the mixture to 60-70°C for 1-2 hours.", "Step 5: Cool the mixture to room temperature and filter the precipitated product.", "Step 6: Wash the product with water and dry it under vacuum to obtain 4-Fluorobenzamidine Hydrochloride." ] }

CAS No.

456-14-4

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

4-fluorobenzenecarboximidamide;hydron;chloride

InChI

InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H

InChI Key

JQDATBKJKUWNGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)F.Cl

Canonical SMILES

[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

310 cm3 of ethanol saturated with ammonia was added to 83 g (0.41 mol) of 4-fluorobenzimidate hydrogen chloride and stirred at room temperature for one day and night. Approximately half of the ethanol was distilled off and the residue was recrystallized to yield 70 g (0.40 mol) of 4-fluorobenzamidine hydrogen chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-fluorobenzimidate hydrogen chloride
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
4-fluorobenzamidine hydrogen chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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